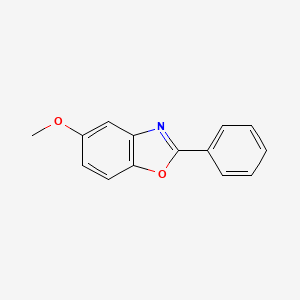

5-Methoxy-2-phenylbenzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

5-methoxy-2-phenyl-1,3-benzoxazole |

InChI |

InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)15-14(17-13)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

BSBUIGKASQYSTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2 Phenylbenzoxazole and Its Analogues

Classical Cyclocondensation Approaches

The most traditional and widely utilized method for synthesizing the benzoxazole (B165842) core involves the condensation of a 2-aminophenol (B121084) derivative with an aldehyde or a carboxylic acid (or its derivatives), followed by an intramolecular cyclization and dehydration/aromatization step. This approach is valued for its simplicity and the use of readily available starting materials.

The direct condensation of 2-aminophenols with aldehydes or carboxylic acids is a cornerstone of benzoxazole synthesis. ckthakurcollege.netnih.gov In this reaction, the amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the aldehyde or carboxylic acid. For aldehydes, this initially forms a Schiff base (imine) intermediate. nih.govmdpi.com Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group onto the imine carbon, followed by oxidative aromatization, yields the final 2-substituted benzoxazole. nih.gov When carboxylic acids or their derivatives (like acyl chlorides or amides) are used, the reaction proceeds through an initial N-acylation to form an o-hydroxyanilide, which then undergoes cyclodehydration to furnish the benzoxazole ring. nih.govnih.gov These classical methods, however, can suffer from drawbacks such as harsh reaction conditions (e.g., strong acids), long reaction times, and the use of excess, often hazardous, reagents. ckthakurcollege.netnih.gov

Acid catalysis is frequently employed to accelerate the condensation and subsequent cyclization steps. A variety of Brønsted and Lewis acids have been investigated for this purpose. nih.govacs.org For instance, fluorophosphoric acid has been shown to be a highly effective catalyst for the reaction between 2-aminophenol and various aldehydes in ethanol (B145695) at room temperature. nih.gov Similarly, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium. organic-chemistry.org More recently, a Brønsted acidic ionic liquid (BAIL) gel has been developed as an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde (B42025), achieving a 98% yield at 130 °C. nih.govacs.org Traditional Brønsted and Lewis acids often show lower catalytic activities under similar conditions. nih.govacs.org

Table 1: Examples of Acid-Catalyzed Synthesis of 2-Arylbenzoxazole Derivatives

| 2-Aminophenol Derivative | Aldehyde/Carboxylic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | BAIL gel | Solvent-free | 130 | 5 | 98 nih.govacs.org |

| 2-Aminophenol | Aromatic/Aliphatic Aldehydes | Fluorophosphoric Acid | Ethanol | Room Temp | 2.4 | N/A nih.gov |

| 2-Aminophenol | Benzaldehyde | Samarium Triflate | Water | N/A | N/A | N/A organic-chemistry.org |

| 2-Aminophenol | Benzaldehyde | [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | Water | Reflux | 0.75 | 79-89 nih.gov |

Base-catalyzed protocols offer an alternative to acidic conditions for benzoxazole synthesis. These methods often facilitate the intramolecular cyclization step. A notable example is the use of a heterogeneous KF-Al2O3 catalyst for the reaction of 2-aminophenol with acid derivatives in acetonitrile (B52724) at room temperature, providing yields between 83-95%. nih.gov This system is recognized for its high efficiency, broad substrate scope, and operational simplicity. nih.gov In other variations, bases like K2CO3 are used in conjunction with metal catalysts to facilitate the reaction, such as in the nickel(II) complex-assisted intramolecular cyclization of 2-aminophenol and aromatic aldehydes, which proceeds in DMF at 80 °C to give yields of 87-94%. nih.gov

Table 2: Examples of Base-Catalyzed Synthesis of 2-Arylbenzoxazole Derivatives

| 2-Aminophenol Derivative | Aldehyde/Carboxylic Acid Derivative | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Aminophenol | Acid Derivatives | KF-Al2O3 | Acetonitrile | Room Temp | 0.75-1.5 | 83-95 nih.gov |

The electronic and steric properties of the substituents on both the 2-aminophenol and the aldehyde/carboxylic acid precursors significantly influence the reaction's efficiency and outcome.

For the aldehyde component, the presence of both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -NO2, -Cl) groups on the benzaldehyde ring generally leads to good to excellent yields of the corresponding 2-arylbenzoxazole products. nih.govacs.org However, the nature of the substituent can affect the reaction rate. For instance, in some catalytic systems, the higher yield observed with p-chlorobenzaldehyde is attributed to the electron-withdrawing effect of the chlorine atom on the carbonyl group, making it more electrophilic. nih.gov

Regarding the 2-aminophenol precursor, substitutions on its aromatic ring are also well-tolerated. The synthesis is generally successful with derivatives such as 2-amino-4-methylphenol (B1222752) and 2-amino-4-chlorophenol, which often react smoothly with aromatic aldehydes to provide high isolated yields, ranging from 86–94%. nih.govacs.org These findings indicate that the classical cyclocondensation method is robust and versatile, accommodating a wide range of functional groups on both starting materials, which is crucial for creating diverse libraries of benzoxazole analogues.

Reaction of 2-Aminophenol Derivatives with Aldehydes or Carboxylic Acid Derivatives

Modern and Catalyst-Mediated Synthetic Strategies

To overcome the limitations of classical methods, modern synthetic strategies have focused on the development of highly efficient catalytic systems. These approaches often operate under milder conditions and provide access to a broader range of functionalized benzoxazoles.

Transition metal catalysis has emerged as a powerful tool for benzoxazole synthesis, enabling novel reaction pathways such as oxidative cyclization. These reactions often proceed via different mechanisms than classical condensations and can utilize alternative starting materials. Cobalt, copper, nickel, and palladium are among the metals that have been successfully employed.

For example, an aerobic cobalt-catalyzed oxidative cyclization of 2-aminophenols with isonitriles has been developed, furnishing a variety of 2-aminobenzoxazoles in moderate to excellent yields without the need for additives. nih.gov In a different approach, a palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenylbenzoxazoles from 2-aminophenol and aldehydes in the presence of O2 and K2CO3, yielding 18 different derivatives with 83–95% yield. nih.gov Copper(II) complexes have also been shown to effectively catalyze the aerial oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. rsc.org These methods represent a significant advancement, offering atom-economical and environmentally friendlier routes to the benzoxazole core.

Table 3: Examples of Transition Metal-Catalyzed Synthesis of Benzoxazole Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Key Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminophenols | Isonitriles | Cobalt Catalyst | Aerobic | 2-Aminobenzoxazoles | Moderate to Excellent nih.gov |

| 2-Aminophenol | Aldehydes | Palladium-supported nanocatalyst | O2, K2CO3, DMF, 80°C | 2-Phenylbenzoxazoles | 83-95 nih.gov |

| 2-Aminophenol | N/A | Copper(II) complexes | Aerobic | 2-Aminophenoxazine-3-one | N/A rsc.org |

Organocatalytic and Metal-Free Protocols

In the pursuit of more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free protocols have gained significant attention. These approaches avoid the use of potentially toxic and expensive heavy metals.

Brønsted acidic ionic liquids (BAILs) have been successfully employed as efficient and recyclable catalysts for the synthesis of benzoxazoles. For example, a reusable Brønsted acidic ionic liquid gel, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, has been shown to catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions. This method is characterized by high yields, a simple work-up procedure, and the ability to recycle the catalyst without a significant loss of activity. The reaction has a broad substrate scope for the synthesis of various benzoxazole derivatives.

| Catalyst | Reaction Type | Conditions | Advantages |

| Brønsted acidic ionic liquid gel | Condensation of 2-aminophenol and benzaldehyde | Solvent-free, 130 °C | High yields, recyclable catalyst, simple work-up. |

Sulfonated polymers, such as Amberlyst-15, serve as effective and recyclable solid acid catalysts for the synthesis of benzoxazoles. Amberlyst-15 has been utilized for the synthesis of 2-substituted 1,3-benzazoles, including benzoxazoles, in water under ultrasound irradiation. This methodology is operationally simple and avoids the use of hazardous organic solvents. A variety of benzoxazole derivatives can be prepared in good to excellent yields using this clean and general method.

| Catalyst | Reaction | Solvent | Key Features |

| Amberlyst-15 | Condensation of 2-aminophenol with carboxylic acids | Water | Ultrasound irradiation, recyclable catalyst, environmentally friendly. |

Molecular iodine has proven to be an effective and mild oxidant for the synthesis of 2-arylbenzoxazoles. One common approach involves the oxidative intramolecular cyclization of phenolic Schiff's bases. The reaction of 2-aminophenol with aldehydes first forms a Schiff base intermediate, which is then oxidized by iodine to yield the corresponding 2-arylbenzoxazole in good yields. This one-pot procedure is convenient and proceeds under mild conditions. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), have also been successfully used to mediate the oxidative cyclization of phenolic Schiff's bases, providing an efficient route to 2-substituted benzoxazoles. Furthermore, a metal-free, one-pot, multi-component reaction using molecular iodine as a catalyst has been developed for the synthesis of benzoxazoles from catechols, ammonium (B1175870) acetate (B1210297), and alkenes, alkynes, or ketones.

| Reagent/Catalyst | Starting Materials | Reaction Type | Key Features |

| Iodine | 2-Aminophenol, Aldehydes | Oxidative cyclization of in situ formed Schiff base | Mild conditions, good yields, one-pot procedure. |

| Iodobenzene diacetate (IBD) | Phenolic Schiff's bases | Oxidative intramolecular cyclization | Efficient synthesis of 2-substituted benzoxazoles. |

| Iodine | Catechols, Ammonium acetate, Alkenes/Alkynes/Ketones | Multi-component reaction | Metal-free, operationally simple, one-pot. |

Emerging Catalytic Systems for Benzoxazole Formation

The synthesis of benzoxazoles, including 5-Methoxy-2-phenylbenzoxazole, has been significantly advanced by the development of novel catalytic systems that offer higher efficiency, milder reaction conditions, and greater selectivity compared to traditional methods. rsc.orgrsc.org These emerging catalysts are diverse, ranging from metal-based complexes and nanoparticles to ionic liquids and organocatalysts. rsc.org

Recent research has highlighted the use of various metal catalysts, including those based on copper, palladium, ruthenium, and nickel, for facilitating the crucial cyclization step. ijpbs.comnih.gov For instance, a copper(II)-acetylacetonate/1,10-phenanthroline complex has proven effective for the intramolecular O-arylation of 2-chloroanilides to form 2-arylbenzoxazoles. researchgate.net Similarly, palladium complexes of dendronized amine polymers have been used to catalyze the reaction between 2-aminophenol and benzaldehyde in ethanol at 50 °C, achieving high yields. nih.gov

Nanocatalysis represents a particularly promising frontier due to the high surface area, reactivity, and reusability of nanocatalysts. ijpbs.com Systems like Ag@Fe2O3 core-shell nanoparticles have been successfully employed for the one-pot condensation of 2-aminophenol with aromatic aldehydes at room temperature, resulting in excellent yields of 88-97%. ckthakurcollege.net Another notable example is the use of a heterogeneous mesoporous Cu(II)-SBA-15 catalyst, which provides an environmentally benign pathway for the condensation of o-aminophenol with substituted benzaldehydes. rsc.org This catalyst is easily separable and recyclable, aligning with the principles of sustainable chemistry. rsc.org

Ionic liquids are also gaining traction as both catalysts and reaction media. nih.gov Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for developing greener synthetic protocols. nih.gov

| Catalyst System | Reactants | Conditions | Product | Yield (%) |

| EG–G2–Pd | 2-Aminophenol, Benzaldehyde | Ethanol, 50 °C, 3h | 2-Phenylbenzoxazole | 88 |

| Cu(II)-SBA-15 | o-Aminophenol, Benzaldehyde | - | 2-Arylbenzoxazoles | 74-86 |

| TiO2–ZrO2 | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile, 60 °C, 15-25 min | 2-Arylbenzoxazoles | 83-93 |

| Ag@Fe2O3 Nanoparticles | 2-Aminophenol, Aromatic Aldehyde | Water:Ethanol, Room Temp., 7 min | 2-Arylbenzoxazoles | 88-97 |

| Potassium-ferrocyanide | 2-Aminophenol, Aromatic Aldehyde | Grinding, Solvent-free, RT, <2 min | 2-Arylbenzoxazoles | 87-96 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of toxic substances, are increasingly influencing the synthesis of benzoxazoles. ajrconline.orgijnrd.org This approach seeks to develop safer and more efficient reactions by employing alternative energy sources, environmentally benign solvents, and novel reaction conditions. ijpbs.comchemicaljournals.com Key strategies in the green synthesis of this compound and its analogues include microwave-assisted synthesis, ultrasound irradiation, mechanochemical methods, solvent-free reactions, and the use of aqueous micellar media. mdpi.com These techniques often lead to significantly shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. ajrconline.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net By using microwave irradiation as an energy source, this technique facilitates rapid and uniform heating of the reaction mixture, which is a significant departure from the slower, less efficient heat transfer of conventional methods like oil baths. researchgate.netyoutube.com The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. ijnrd.orgyoutube.com

The application of MAOS to benzoxazole synthesis has demonstrated considerable advantages, including drastically reduced reaction times (from hours to minutes), improved product yields, and cleaner reaction profiles. chemicaljournals.commdpi.com For example, the synthesis of 2-substituted benzoxazoles can be achieved in minutes with high yields under microwave irradiation, whereas conventional heating methods may require several hours of reflux. ajrconline.orgmdpi.com This efficiency not only saves energy but also minimizes the potential for side-product formation. youtube.com

| Method | Reactants | Conditions | Time | Yield (%) |

| Conventional | o-Phenylene diamine, Acetic acid | Reflux | ~1 hour | Moderate |

| Microwave-Assisted | o-Phenylene diamine, Acetic acid | 225 W Irradiation | 10 min | High |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction medium. researchgate.netmdpi.com The formation, growth, and implosive collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, which significantly accelerates the rate of chemical reactions. researchgate.net

This green methodology has been successfully applied to the synthesis of benzoxazoles, offering enhanced yields, shorter reaction times, and milder conditions. mdpi.comnih.gov A notable example involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a catalyst. nih.gov When this system was subjected to ultrasound irradiation under solvent-free conditions, various benzoxazole derivatives were synthesized in moderate to good yields (up to 90%) within just 30 minutes. nih.gov This approach is advantageous due to its speed, efficiency, and the magnetic recoverability of the catalyst. nih.gov

Mechanochemical Methods

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. mdpi.com This technique is a cornerstone of green chemistry as it can eliminate the need for bulk solvents, thereby reducing waste and simplifying product purification. researchgate.net

The synthesis of benzoxazoles has been achieved through mechanochemical means. For instance, a highly efficient and rapid synthesis of 2-aryl benzoxazoles was reported using a simple mortar and pestle. nih.gov In this method, 2-aminophenol and various aromatic aldehydes were ground together with potassium-ferrocyanide as a catalyst under solvent-free conditions at room temperature. nih.gov The desired products were obtained in excellent yields (87–96%) in less than two minutes, showcasing the remarkable efficiency of this approach. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without the use of volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and simplified experimental setups and work-ups. nih.gov

Several solvent-free methods for benzoxazole synthesis have been developed, frequently in conjunction with other green techniques like microwave irradiation or mechanochemistry. nih.gov One effective protocol utilizes a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes. nih.gov The reaction, when stirred at 130 °C under solvent-free conditions, produced a range of benzoxazole derivatives in high yields (85–98%). nih.gov Another approach combines sonication with a magnetically separable catalyst under solvent-free conditions at 70 °C, achieving high yields in just 30 minutes. nih.govnih.gov These examples underscore the viability of eliminating solvents in the synthesis of these important heterocyclic compounds.

Aqueous Micellar Media for Cyclization

Aqueous micellar catalysis is an innovative green chemistry strategy that enables organic reactions to be performed in water, even with water-insoluble reactants. nih.gov This is achieved by adding a surfactant to water, which, above its critical micelle concentration, forms spherical aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic exterior, effectively creating nanoreactors that can solubilize organic substrates and catalysts, thus facilitating the reaction. rsc.org

This technology provides a sustainable alternative to reactions that traditionally require hazardous organic solvents. nih.gov The synthesis of 2-arylbenzoxazoles has been accomplished via the oxidative coupling of 2-aminophenols and aldehydes in aqueous micellar media. ijpbs.com The use of water as the bulk solvent significantly improves the environmental profile of the synthesis. Furthermore, the micellar environment can protect water-sensitive intermediates and enhance reaction rates due to the high local concentration of reactants within the micelle core. nih.govrsc.org

Optimization Strategies and Challenges in Large-Scale Preparation

The large-scale preparation of this compound and its analogues necessitates rigorous optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. Key challenges in scaling up synthesis from the laboratory to industrial production include managing reaction efficiency, controlling byproducts, and ensuring precise regioselectivity.

The choice of solvent is a critical parameter in the synthesis of 2-arylbenzoxazoles, profoundly influencing reaction rates, product yields, and the ease of subsequent purification. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates can dictate the reaction pathway and efficiency.

In the synthesis of 2-arylbenzoxazoles via triphenylbismuth (B1683265) dichloride-promoted desulfurization, a study highlighted the significant impact of the solvent on product yield. While solvents like THF, toluene, DMF, and DMSO were found to be inefficient, 1,2-dichloroethane (B1671644) (1,2-DCE) proved to be the optimal choice, affording the product in a 99% yield. beilstein-journals.org Chloroform (B151607) was also effective but posed a risk of acid contamination. beilstein-journals.org This demonstrates that chlorinated solvents can be highly effective for this class of reaction.

| Solvent | Yield (%) | Reference |

|---|---|---|

| 1,2-Dichloroethane (1,2-DCE) | 99 | beilstein-journals.org |

| Tetrahydrofuran (THF) | Inefficient | beilstein-journals.org |

| Toluene | Inefficient | beilstein-journals.org |

| Dimethylformamide (DMF) | Inefficient | beilstein-journals.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Inefficient | beilstein-journals.org |

"Green" chemistry approaches often favor less hazardous solvents. For instance, methodologies have been developed using ethanol or aqueous mediums, which are more environmentally benign. researchgate.net One protocol for synthesizing 2-arylbenzoxazoles employs ethyl alcohol as the solvent with bismuth tribromide as a catalyst. researchgate.net Another approach uses a water:ethanol mixture at room temperature, which aligns with principles of sustainable chemistry. ckthakurcollege.net In some cases, solvent-free conditions have been successfully implemented, particularly with heterogeneous catalysts, which simplifies work-up and reduces waste. nih.gov

The solvent also plays a crucial role in purification. A solvent system that provides high solubility for reactants at elevated temperatures but low solubility for the final product at ambient or sub-ambient temperatures is ideal for purification by recrystallization. This minimizes product loss and enhances purity by leaving impurities dissolved in the mother liquor.

On a large scale, even small percentages of byproducts can amount to significant quantities, complicating purification and affecting the final product's quality. Effective byproduct management relies on a combination of optimized reaction conditions to minimize their formation and robust purification techniques to remove them.

Common purification methods for substituted benzoxazoles include recrystallization, treatment with clarifying agents, and column chromatography.

Recrystallization: This is a primary technique for purifying solid compounds at scale. A patent for the purification of substituted benzoxazole compounds describes a process of recrystallizing the material from a solution containing acetone (B3395972) and acetonitrile. google.com The process involves dissolving the crude product at an elevated temperature and then cooling the solution to induce crystallization of the purified compound. google.com

Clarifying Agents: Colored impurities can be removed by treating a solution of the crude product with a clarifying agent, such as activated charcoal. google.com In one detailed procedure, the product is dissolved in ethyl acetate at 75-80°C, cooled, and then treated with charcoal to adsorb impurities before filtration. google.com

Precipitation/Trituration: The product can be purified by precipitating or triturating it from a mixed solvent system. google.com This involves dissolving the crude material in a good solvent and then adding a poor solvent (an anti-solvent) to cause the desired compound to precipitate out, leaving impurities behind in the solution.

Column Chromatography: For achieving very high purity, column chromatography over silica (B1680970) gel is often employed. mdpi.comgoogle.com A typical mobile phase for eluting 2-substituted benzoxazoles is a mixture of petroleum ether (PE) and ethyl acetate (EtOAc). mdpi.com After the reaction, the solvent is evaporated, and the residue is purified by chromatography. mdpi.comgoogle.com While highly effective, scaling up column chromatography can be challenging and costly due to the large volumes of solvent and stationary phase required.

The general workflow after a reaction often involves quenching the reaction, followed by an extraction step using a solvent like ethyl acetate. google.com The organic layers are combined, washed, dried over an agent like anhydrous sodium sulfate, and concentrated before final purification by chromatography or recrystallization. google.com

| Purification Technique | Description | Example Solvents/Reagents | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and cooling to form pure crystals. | Acetone and Acetonitrile | google.com |

| Treatment with Clarifying Agent | Using an adsorbent to remove colored or high-molecular-weight impurities. | Charcoal in Ethyl Acetate | google.com |

| Column Chromatography | Separating compounds based on their differential adsorption on a stationary phase. | Silica Gel with Petroleum Ether:Ethyl Acetate eluent | mdpi.comgoogle.com |

| Extraction | Separating the product from the reaction mixture into an immiscible solvent. | Ethyl Acetate and Water | google.com |

Regioselectivity becomes a critical challenge when the benzoxazole precursor, an o-aminophenol, is unsymmetrically substituted on the benzene (B151609) ring. For a precursor that could theoretically form, for example, either a 5-methoxy or a 6-methoxy substituted benzoxazole, controlling the reaction to yield only the desired isomer is paramount.

The control of regioselectivity is a foundational aspect of synthetic organic chemistry, often governed by the reaction mechanism and the electronic and steric properties of the substituents on the starting materials. In benzoxazole synthesis, different strategies can be employed to achieve regiochemical control.

One sophisticated approach involves a divergent synthesis where a common intermediate can be directed toward different constitutional isomers by altering the reaction conditions. For example, a synthesis starting from ortho-hydroxyaryl N-H ketimines can yield either 3-substituted benzisoxazoles or 2-substituted benzoxazoles. organic-chemistry.org The formation of the benzoxazole proceeds through a NaOCl-mediated Beckmann-type rearrangement, demonstrating how the choice of reagents can control the cyclization pathway and thus the final structure. organic-chemistry.org

In cases involving the functionalization of a pre-formed heterocyclic ring, the inherent reactivity of the ring positions and the directing effects of existing substituents play a key role. For instance, in the functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system, Ir-catalyzed C-H borylation can be directed to specific positions to create versatile building blocks. nih.gov The Cadogan reaction, a reductive cyclization method, has also shown exclusive regioselectivity in certain cases, attributed to significant differences in the nucleophilicity of various positions on the aromatic ring. nih.gov These principles of directed functionalization are applicable to controlling substituent placement in benzoxazole synthesis, ensuring the desired isomer, such as this compound, is formed selectively.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5-Methoxy-2-phenylbenzoxazole provides detailed information about the chemical environment, number, and connectivity of protons. In a chloroform-d (B32938) (CDCl₃) solvent, the methoxy (B1213986) group protons appear as a distinct singlet at approximately 3.88 ppm. ru.nl The protons on the benzoxazole (B165842) ring system are observed at 7.46 ppm (a doublet for the proton at position 7), 7.27 ppm (a doublet for the proton at position 4), and 6.95 ppm (a doublet of doublets for the proton at position 6), with coupling constants that confirm their ortho and meta relationships. ru.nl The protons of the 2-phenyl substituent appear as two multiplets: one between 8.22-8.25 ppm, corresponding to the two protons ortho to the benzoxazole ring, and another between 7.51-7.53 ppm for the remaining three meta and para protons. ru.nl

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| -OCH₃ | 3.88 | s (singlet) | N/A | ru.nl |

| H-6 | 6.95 | dd (doublet of doublets) | J = 8.9, 2.6 | ru.nl |

| H-4 | 7.27 | d (doublet) | J = 2.5 | ru.nl |

| H-7 | 7.46 | d (doublet) | J = 8.8 | ru.nl |

| Phenyl H (meta, para) | 7.51-7.53 | m (multiplet) | N/A | ru.nl |

| Phenyl H (ortho) | 8.22-8.25 | m (multiplet) | N/A | ru.nl |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound in CDCl₃, the spectrum shows a total of 12 distinct signals, consistent with its structure. ru.nl The methoxy carbon (-OCH₃) resonates at a characteristic upfield shift of 55.93 ppm. ru.nl The carbons of the benzoxazole core appear across the aromatic region, with the carbon C2, to which the phenyl group is attached, showing a downfield shift to 163.79 ppm. ru.nl Other key signals include the carbon attached to the methoxy group (C5) at 157.38 ppm and the carbons of the phenyl ring, which are found between 127.47 and 131.39 ppm. ru.nl

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| -OCH₃ | 55.93 | ru.nl |

| C4 | 102.88 | ru.nl |

| C7 | 110.70 | ru.nl |

| C6 | 113.70 | ru.nl |

| Phenyl C (ortho) | 127.47 | ru.nl |

| Phenyl C (meta) | 128.88 | ru.nl |

| Phenyl C (ipso) | 130.31 | ru.nl |

| Phenyl C (para) | 131.39 | ru.nl |

| C7a | 142.93 | ru.nl |

| C3a | 145.41 | ru.nl |

| C5 | 157.38 | ru.nl |

| C2 | 163.79 | ru.nl |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques are essential for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between H-6 and H-7 on the benzoxazole ring, confirming their adjacent positions. It would also show couplings between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signal at 3.88 ppm to the carbon signal at 55.93 ppm, confirming the methoxy group assignment. Similarly, it would connect each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). Key correlations for this molecule would include a cross-peak between the methoxy protons (3.88 ppm) and the C5 carbon (157.38 ppm), which is vital for confirming the position of the methoxy group. Additionally, correlations between the ortho-protons of the phenyl ring (8.22-8.25 ppm) and the C2 carbon of the benzoxazole core (163.79 ppm) would confirm the connection point of the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern. Using Electrospray Ionization (ESI-MS), this compound shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 226, which corresponds to the calculated molecular weight of 225.24 g/mol for the neutral molecule (C₁₄H₁₁NO₂). heteroletters.org Under High-Resolution Mass Spectrometry (HRMS), a more precise mass can be determined to confirm the elemental composition. While detailed fragmentation studies are not specified in the provided sources, typical fragmentation pathways for benzoxazoles could involve the loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), and cleavage resulting in benzoxazolyl or phenyl cations.

| Technique | Ion | Observed m/z | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 226 | heteroletters.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound shows several characteristic absorption bands. A strong band at 1602 cm⁻¹ can be attributed to the C=N stretching vibration of the oxazole (B20620) ring. ru.nlru.nl Bands in the 1437-1481 cm⁻¹ range are characteristic of aromatic C=C stretching. ru.nlru.nl The presence of the methoxy group is confirmed by C-O stretching vibrations, which are typically observed in the 1152-1196 cm⁻¹ region. ru.nlru.nl

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 1602 | C=N Stretch | Oxazole Ring | ru.nlru.nl |

| 1481 | C=C Stretch | Aromatic Ring | ru.nlru.nl |

| 1437 | C=C Stretch | Aromatic Ring | ru.nlru.nl |

| 1196 | C-O Stretch (Aryl Ether) | Methoxy Group | ru.nlru.nl |

| 1152 | C-O Stretch (Aryl Ether) | Methoxy Group | ru.nlru.nl |

| 705 | C-H Bending (out-of-plane) | Aromatic Ring | ru.nlru.nl |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsion angles for this compound. While specific crystallographic data for this compound were not found in the consulted literature, an analysis would be expected to confirm the planarity of the fused benzoxazole ring system. A key conformational parameter that would be determined is the dihedral angle between the plane of the benzoxazole system and the plane of the 2-phenyl substituent, which influences the degree of conjugation between the two aromatic moieties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and analysis of organic compounds such as this compound. These techniques are crucial for separating the target compound from impurities, byproducts, and unreacted starting materials, thereby enabling both the assessment of its purity and its isolation in a refined state. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte and the analytical goal, whether it is for qualitative monitoring, quantitative analysis, or preparative purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like many benzoxazole derivatives. It offers high resolution and sensitivity, making it suitable for both quantitative purity determination and preparative isolation. bjbms.org The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. bjbms.org

For compounds structurally similar to this compound, reverse-phase (RP) HPLC is a commonly employed mode. sielc.com In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724). sielc.comlcms.cz To improve peak shape and resolution, especially for compounds with basic or acidic functionalities, modifiers like formic acid or phosphoric acid are often added to the mobile phase. sielc.com Detection is commonly achieved using a UV detector, as the benzoxazole scaffold possesses strong chromophores that absorb UV radiation. bjbms.org Diode-array detectors can provide additional spectral information, aiding in peak identification and purity assessment. bjbms.org

Interactive Table: Representative HPLC Parameters for Benzoxazole Analysis

| Parameter | Typical Condition | Purpose |

| Mode | Reverse-Phase (RP) | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase | C18 (ODS) bonded silica (B1680970), 2.2-5 µm particle size | Provides a nonpolar surface for interaction with the analyte. lcms.cz |

| Mobile Phase | Gradient elution with Acetonitrile and Water | Allows for the separation of compounds with a range of polarities. sielc.comlcms.cz |

| Modifier | Formic Acid or Phosphoric Acid (e.g., 50 mM ammonium (B1175870) acetate (B1210297) buffer) | Improves peak shape and controls the ionization state of analytes. sielc.comlcms.cz |

| Detector | UV-Vis or Photodiode Array (PDA) | Detects and quantifies UV-absorbing compounds like benzoxazoles. bjbms.org |

| Application | Purity assessment, quantitative analysis, preparative isolation. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. The GC separates individual components from a mixture, which are then introduced into the mass spectrometer to be ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural confirmation.

In the context of synthesizing novel benzoxazole derivatives, GC-MS is a vital tool for confirming the structure of the final product. mdpi.commdpi.com For a compound like this compound, GC-MS analysis would provide the molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used to verify its structure. The fragmentation of related methoxy-substituted aromatic compounds often involves characteristic losses, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group, which aids in structural elucidation. researchgate.net

Interactive Table: Typical GC-MS System Parameters for Compound Characterization

| Parameter | Typical Specification | Purpose |

| Gas Chromatograph | Agilent 7890A or similar | Separates volatile components of the sample mixture. mdpi.commdpi.com |

| Mass Detector | Agilent 5975C or similar | Ionizes, fragments, and detects the separated components. mdpi.commdpi.com |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| Capillary Column | Phenyl-substituted polysiloxane or similar | Stationary phase that separates compounds based on boiling point and polarity. |

| Application | Structural confirmation, identification of impurities. mdpi.commdpi.com |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used extensively in synthetic organic chemistry. mz-at.de Its primary applications include monitoring the progress of a chemical reaction, identifying components in a mixture by comparison with standards, and determining the appropriate solvent system for a preparative column chromatography separation. mdpi.com

For the analysis of this compound, TLC would typically be performed on plates coated with a thin layer of silica gel, which acts as the stationary phase. mdpi.com A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. For benzoxazole derivatives, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as chloroform (B151607) or ethyl acetate. mdpi.com After development, the separated spots are visualized, often using a UV lamp, as the conjugated system in benzoxazoles typically fluoresces or absorbs UV light at 254 nm. mdpi.commz-at.de

Interactive Table: General TLC Conditions for Reaction Monitoring

| Parameter | Typical Specification | Purpose |

| Stationary Phase | Silica gel 60 F254 plates (on glass or aluminum) | Polar adsorbent for the separation of organic compounds. mdpi.commz-at.de |

| Mobile Phase | Hexane-Chloroform (e.g., 1:1) or Hexane-Ethyl Acetate | Eluent that carries compounds up the plate based on polarity. mdpi.com |

| Visualization | UV light at 254 nm | Non-destructive method to locate UV-active spots. mdpi.commz-at.de |

| Application | Monitoring reaction progress, purity checks. mdpi.com |

Chemical Reactivity and Derivatization Strategies of the 5 Methoxy 2 Phenylbenzoxazole Scaffold

Reactions at the Benzoxazole (B165842) Ring System

The benzoxazole ring system, an annulated benzene (B151609) and oxazole (B20620) ring, exhibits a complex reactivity pattern influenced by the electron-donating methoxy (B1213986) group and the phenyl substituent.

The benzoxazole nucleus is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the heterocyclic ring. However, the presence of the electron-donating methoxy group at the 5-position activates the benzene portion of the scaffold towards electrophilic attack. The directing influence of the substituents plays a crucial role in determining the regioselectivity of these reactions.

The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 5-Methoxy-2-phenylbenzoxazole, the positions ortho to the methoxy group are C4 and C6. The position para to the methoxy group is C7. The directing effects of the ether oxygen and the azole nitrogen of the oxazole ring also influence the substitution pattern.

Nitration and Sulfonation:

Aromatic nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org For this compound, nitration would typically be carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com Sulfonation is usually achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.orgyoutube.com

The primary sites of substitution are predicted to be the positions most activated by the methoxy group, namely C4 and C6. Steric hindrance from the adjacent phenyl group at C2 might influence the relative rates of substitution at these positions.

| Reaction | Reagents | Probable Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Methoxy-4-nitro-2-phenylbenzoxazole and 5-Methoxy-6-nitro-2-phenylbenzoxazole |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes for this specific compound.

The benzoxazole ring can be susceptible to oxidative degradation under harsh conditions. However, controlled oxidation can lead to useful transformations. One notable reaction is the TEMPO-mediated aerobic oxidative ring-opening of benzoxazoles. tandfonline.com This reaction proceeds via the opening of the oxazole ring, followed by condensation with an amine to form a new 2-substituted benzoxazole. While this method is used for the synthesis of 2-aryl benzoxazoles, it highlights a potential reactivity pathway for the benzoxazole core under oxidative conditions. tandfonline.com

| Oxidizing System | Reaction Type | Potential Outcome |

| TEMPO/O₂ | Aerobic Oxidative Ring-Opening | Ring-opened intermediates |

This table illustrates a potential oxidative pathway based on literature for the benzoxazole class of compounds.

The benzoxazole ring is generally resistant to nucleophilic aromatic substitution on the carbocyclic ring unless activated by strongly electron-withdrawing groups. However, the C2 position of the oxazole ring can be susceptible to nucleophilic attack, particularly after activation.

While direct nucleophilic substitution on the benzoxazole ring of this compound is not commonly reported, related heterocyclic systems can undergo such reactions. nih.gov Nucleophilic attack is more likely to occur if a leaving group is present at the C2 position or if the reaction proceeds through a ring-opening mechanism. youtube.comyoutube.com The electron-rich nature of the 5-methoxy substituted ring makes it less susceptible to nucleophilic aromatic substitution.

Modifications and Functionalization of the Phenyl Substituent

The 2-phenyl group of this compound is a versatile handle for introducing additional functionality and modulating the properties of the molecule.

The introduction of hydroxyl and alkoxy groups onto the phenyl ring can significantly impact the biological activity and photophysical properties of 2-phenylbenzoxazole (B188899) derivatives. mdpi.comnih.gov These groups are typically introduced through the synthesis of the benzoxazole from appropriately substituted benzaldehydes or benzoic acids.

For instance, the synthesis of a 2-(hydroxyphenyl)benzoxazole derivative generally involves the condensation of a 2-aminophenol (B121084) with a hydroxy-substituted benzaldehyde (B42025). rsc.org Similarly, alkoxy groups can be incorporated by using an alkoxy-substituted benzaldehyde as a precursor.

| Precursor | Reagent | Product Type |

| 5-Methoxy-2-aminophenol | Hydroxy-substituted benzaldehyde | 2-(Hydroxyphenyl)-5-methoxybenzoxazole |

| 5-Methoxy-2-aminophenol | Alkoxy-substituted benzaldehyde | 2-(Alkoxyphenyl)-5-methoxybenzoxazole |

This table outlines a general synthetic strategy for introducing hydroxyl and alkoxy groups onto the 2-phenyl substituent.

Halogenation of the 2-phenyl ring is a common strategy for creating intermediates for cross-coupling reactions or for directly modulating biological activity. The directing effects of the benzoxazole moiety and any existing substituents on the phenyl ring will determine the site of halogenation.

Bromination and Chlorination:

Electrophilic bromination and chlorination of the 2-phenyl ring can be achieved using standard halogenating agents. nih.govrsc.org For an unsubstituted phenyl ring, substitution will occur at the ortho and para positions relative to the benzoxazole ring, which is generally considered an electron-withdrawing group. However, the electronic nature of the benzoxazole substituent can be complex.

In a study on the chlorination of 2-arylbenzoxazoles, it was found that electrophilic substitution occurs on the benzo ring of the benzoxazole moiety rather than the 2-aryl ring, indicating the higher reactivity of the benzoxazole nucleus in that specific system. nih.gov For halogenation to occur on the 2-phenyl ring, specific reaction conditions or the presence of activating groups on the phenyl ring might be necessary.

If the phenyl ring were to be halogenated, the reaction would likely proceed as follows:

| Reaction | Reagents | Probable Major Products (on Phenyl Ring) |

| Bromination | Br₂, FeBr₃ | 5-Methoxy-2-(4-bromophenyl)benzoxazole |

| Chlorination | Cl₂, AlCl₃ | 5-Methoxy-2-(4-chlorophenyl)benzoxazole |

This table is based on the general principles of electrophilic aromatic substitution on a substituted benzene ring and assumes the phenyl ring is the site of reaction.

Coupling Reactions (e.g., Sonogashira Cross-Couplings)

The this compound scaffold is a versatile building block in the synthesis of more complex molecules, largely due to its amenability to various cross-coupling reactions. Among these, the Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org

The Sonogashira reaction has been widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions. wikipedia.org The reaction can often be carried out at room temperature, in aqueous media, and with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

While specific examples detailing the Sonogashira cross-coupling of this compound are not prevalent in the provided search results, the general principles of this reaction are well-established for similar heterocyclic systems. For instance, the Sonogashira coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene demonstrates the feasibility of this transformation on the benzoxazole core. researchgate.net This suggests that a halogenated derivative of this compound could readily undergo Sonogashira coupling to introduce an alkyne moiety.

Table 1: Key Features of Sonogashira Cross-Coupling Reactions

| Feature | Description |

| Reactants | Aryl/vinyl halide and a terminal alkyne |

| Catalysts | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Bond Formed | C(sp²)-C(sp) |

Derivatization for Enhanced Biological or Material Properties

The this compound scaffold serves as a key pharmacophore in medicinal chemistry. Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com Derivatization of this core structure is a common strategy to enhance these biological activities or to develop novel materials with specific photophysical properties.

Amidation and Acylation Reactions

Amidation and acylation reactions are fundamental transformations used to introduce amide and acyl groups, respectively, onto the this compound scaffold. These reactions typically involve the coupling of an amine or an acylating agent with a suitable functional group on the benzoxazole core. While direct examples involving this compound are not explicitly detailed in the search results, the general reactivity of the benzoxazole nucleus suggests that if an amine or carboxylic acid functionality were present on the phenyl ring or at the 5-position, standard amidation or acylation protocols could be applied.

For instance, the synthesis of various benzoxazole derivatives often involves the reaction of 2-aminophenols with carboxylic acids or their derivatives. This foundational synthesis highlights the compatibility of the benzoxazole core with amide bond formation conditions.

Alkylation Strategies (N- and S-alkylation)

Alkylation is a key strategy for modifying the properties of heterocyclic compounds. In the context of benzoxazoles, N-alkylation would involve the substitution at the nitrogen atom of the oxazole ring. However, due to the aromatic nature of the benzoxazole ring system, the nitrogen lone pair is delocalized, making direct N-alkylation challenging without prior modification of the ring.

More commonly, alkylation is performed on substituents attached to the benzoxazole scaffold. For example, if a hydroxyl or thiol group were present on the this compound core, O-alkylation or S-alkylation could be readily achieved using standard alkylating agents like alkyl halides in the presence of a base. The regioselectivity of N-alkylation in similar heterocyclic systems, such as indazoles, has been shown to be influenced by the choice of base and solvent, as well as by steric and electronic effects of substituents on the ring. beilstein-journals.org

Formation of Hydrazide and Azole Conjugates

The formation of hydrazide and azole conjugates of this compound is a valuable strategy for creating new derivatives with potentially enhanced biological activities. Benzoxazole-containing compounds have been investigated for their antiviral and antibacterial properties. nih.gov

The synthesis of hydrazide derivatives typically involves the reaction of a carboxylic acid ester derivative of this compound with hydrazine hydrate. The resulting hydrazide can then be further reacted to form various heterocyclic systems, such as 1,3,4-oxadiazoles or pyrazoles.

Azole conjugates, such as those containing triazole rings, can be synthesized via "click chemistry." For example, an azide-functionalized this compound could be coupled with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole conjugate. This approach has been used to synthesize benzisoxazole-triazole derivatives with α-glucosidase inhibitory activity. researchgate.net

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, selectivity, and efficacy, or a broader spectrum of activity. researchgate.net The this compound scaffold is an attractive candidate for molecular hybridization due to its established biological activities.

This approach has been successfully applied to other heterocyclic systems. For example, the hybridization of estradiol with a benzisoxazole scaffold has led to the development of novel anticancer agents. nih.gov Similarly, combining the benzoxazole heterocycle with caffeic and gallic acids has resulted in compounds with anti-cyclooxygenase (COX) activity. researchgate.net

Table 2: Examples of Molecular Hybridization Strategies

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid | Potential Biological Activity |

| Benzoxazole | Caffeic Acid | Benzoxazole-Caffeic Acid Hybrid | Anti-inflammatory |

| Benzoxazole | Gallic Acid | Benzoxazole-Gallic Acid Hybrid | Anti-inflammatory |

| Estradiol | Benzisoxazole | Estradiol-Benzisoxazole Hybrid | Anticancer |

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Phenylbenzoxazole Derivatives

Impact of Substituents on the Benzoxazole (B165842) Core

The substituents at the C5 and C6 positions of the benzoxazole ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The methoxy (B1213986) group at the C5 position is a key feature of the parent compound and has been shown to influence its properties in several ways. In the context of photophysical properties, the 5-methoxy derivatives of 2-phenylbenzoxazole (B188899) have been observed to emit bright light in the solid state, with colors ranging from violet to deep blue depending on the substitution on the phenyl group. nih.gov This suggests that the electron-donating nature of the methoxy group can modulate the electronic transitions within the molecule.

From a biological activity perspective, the presence and nature of substituents at the C5 position are critical. While direct and extensive comparative studies isolating the effect of the C5-methoxy group on a wide range of biological activities are not abundant in the reviewed literature, the general importance of substitution at this position is well-established. For instance, in studies of benzoxazole derivatives as anticancer agents, the nature of the substituent at C5 has been shown to significantly impact cytotoxicity.

| Compound | C5-Substituent | C2-Phenyl Ring Substituent | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| Derivative A | -H | 4-Nitrophenyl | HepG2 | Potent |

| Derivative B | -CH3 | 4-Nitrophenyl | HepG2 | Less Potent than A |

| Derivative C | -Cl | 4-Nitrophenyl | HepG2 | Less Potent than B |

This table illustrates the general trend observed where unsubstituted benzoxazole derivatives showed higher potency than their 5-methyl or 5-chloro counterparts in a specific study. nih.gov The direct comparison with a 5-methoxy group in this series was not available.

The 2-phenyl group is a fundamental component of the 5-Methoxy-2-phenylbenzoxazole scaffold and is crucial for its biological activity. The substitution at the C2 position, particularly with aryl groups, is a common strategy in the design of bioactive benzoxazoles. mdpi.com The phenyl ring at this position can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions.

SAR studies have demonstrated that modifying the C5 and C6 positions with substituents other than a methoxy group can significantly impact biological activity.

Halogen Substituents: The introduction of a halogen atom, such as chlorine, at the C5 position has been shown to influence the antiproliferative activity of benzoxazole derivatives. In one study, benzoxazole derivatives bearing a chlorine atom at position 5, in combination with specific substitutions on the 2-phenyl ring, generally exhibited higher antiproliferative activity compared to compounds lacking a substituent at the C5 position. mdpi.com However, another study on VEGFR-2 inhibitors found that 5-chlorobenzoxazole (B107618) derivatives were less potent than their unsubstituted or 5-methyl-substituted counterparts, indicating that the effect of a C5-chloro group is context-dependent and varies with the rest of the molecular structure and the biological target. nih.gov

Alkyl Substituents: The introduction of a methyl group at the C5 position has also been explored. In the aforementioned study on VEGFR-2 inhibitors, 5-methylbenzoxazole (B76525) derivatives were found to be more potent than the corresponding 5-chloro derivatives, though still less potent than the unsubstituted analogs. nih.gov This suggests that a small alkyl group at this position can be more favorable than a halogen in certain contexts.

Information regarding the specific effects of substitutions at the C6 position is less prevalent in the reviewed literature, with most SAR studies focusing on the C2 and C5 positions. mdpi.comnih.gov However, the electronic properties of the benzoxazole ring can be influenced by substituents at C6, which in turn could modulate biological activity. mdpi.com

Influence of Substituents on the 2-Phenyl Ring

The electronic and steric properties of substituents on the 2-phenyl ring are pivotal in modulating the biological potency and molecular interactions of this compound derivatives.

The electronic nature of substituents on the 2-phenyl ring can significantly alter the electron density distribution across the entire molecule, thereby affecting its ability to interact with biological targets.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the 2-phenyl ring can also be favorable for certain biological activities. In a study of benzoxazole derivatives for antifungal activity, four out of the five active compounds had electron-donating substituents, such as methoxy and dimethylamino groups, on the 2-phenyl ring. nih.gov The most active compound in this series featured both a methoxy and a dimethylamino group. nih.gov This suggests that for some biological targets, increasing the electron density of the 2-phenyl ring can enhance activity.

| Compound | 2-Phenyl Ring Substituent | Electronic Nature | Biological Target/Cell Line | Observed Potency |

|---|---|---|---|---|

| Derivative D | 4-NO2 | Strongly Electron-Withdrawing | VEGFR-2/HepG2 | High |

| Derivative E | 4-COCH3 | Moderately Electron-Withdrawing | VEGFR-2/HepG2 | Moderate |

| Derivative F | 4-CH3 | Electron-Donating | VEGFR-2/HepG2 | Low |

| Derivative G | 2-OCH3, 4-N(CH3)2 | Strongly Electron-Donating | P. pastoris (antifungal) | High |

This table summarizes findings from different studies, indicating that the optimal electronic nature of the 2-phenyl ring substituent is dependent on the specific biological activity being targeted. nih.govnih.gov

The size and spatial arrangement of substituents on the 2-phenyl ring can introduce steric hindrance, which may either positively or negatively affect molecular interactions and biological activity.

Bulky substituents can influence the planarity of the molecule. For instance, the introduction of a bulky tert-butyl group on the para-position of the phenyl ring in this compound derivatives resulted in a deviation from molecular planarity. nih.gov This alteration in shape can affect how the molecule fits into a binding site.

In some cases, steric bulk can be detrimental to activity. A slight decrease in the antifungal activity of a 2-phenylbenzoxazole derivative with three methoxy groups on the phenyl ring was attributed to potential steric hindrance. nih.gov Similarly, derivatives with bulky hydrocarbon substituents at the C2 position were found to be inactive, possibly due to steric hindrance. nih.gov

However, increased steric bulk is not always unfavorable. In a quantitative structure-activity relationship (QSAR) study of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, a related class of compounds, increased steric bulk in a specific region of the molecule, achieved through bulky alkoxy groups, was found to be correlated with higher activity. nih.gov This indicates that for some biological targets, a larger substituent may be able to form more favorable interactions within a binding pocket.

The interplay of steric, electronic, and hydrophobic factors is complex, and the optimal steric properties of the 2-phenyl ring substituent are highly dependent on the specific topology of the biological target's binding site. dergipark.org.tr

Position-Dependent Activity Modulation (e.g., ortho, meta, para)

The biological activity of 2-phenylbenzoxazole derivatives is highly dependent on the nature and position of substituents on the 2-phenyl ring. Modifications at the ortho, meta, and para positions can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby modulating its interaction with biological targets.

Research into 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives has demonstrated the profound impact of substituent placement on cytotoxic activity. For instance, the introduction of a fluorosulfate group at the ortho-position of the phenyl ring resulted in a derivative with potent cytotoxic activity against the MCF-7 breast cancer cell line. jocpr.comnih.govnih.gov This suggests that the proximity of the substituent to the benzoxazole core may be crucial for its mechanism of action. Molecular docking studies have indicated that this ortho-substituted compound has a structural similarity to known inhibitors of human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2), such as tamoxifen. jocpr.comnih.govnih.gov

In contrast, while the para-substituted fluorosulfate analog was also synthesized, its primary advantage was noted in terms of suitability for immobilization on polymer surfaces due to reduced steric hindrance compared to the ortho isomer. rsc.org This highlights how positional changes can influence not only biological activity but also the potential applications of the derivatives.

Studies on other 2-arylbenzoxazoles have further elucidated the importance of substitution patterns on the phenyl ring for antiproliferative and antibacterial activities. It has been observed that derivatives with a methoxy group at the meta (position-3) of the phenyl ring generally exhibit higher antiproliferative activity. globalresearchonline.net Furthermore, substitutions at the para (position-4) with groups like morpholine (B109124) or N,N-diethyl have also been associated with enhanced activity. globalresearchonline.net

In the context of tyrosinase inhibition for skin-lightening applications, 2-phenylbenzoxazoles bearing a 2,4-dihydroxyphenyl moiety (substitutions at ortho and para positions) have shown potent inhibitory effects. nih.gov The specific positioning of these hydroxyl groups is critical for the compound's ability to interact with the enzyme's active site.

The following table summarizes the observed activities based on the substituent position on the 2-phenyl ring of benzoxazole derivatives.

| Substituent | Position | Biological Activity | Cell Line/Target | Reference |

| Fluorosulfate | ortho | Potent Cytotoxicity | MCF-7 | jocpr.comnih.govnih.gov |

| Methoxy | meta | Higher Antiproliferative Activity | Various Cancer Cell Lines | globalresearchonline.net |

| Morpholine | para | Higher Antiproliferative Activity | Various Cancer Cell Lines | globalresearchonline.net |

| N,N-diethyl | para | Higher Antiproliferative Activity | Various Cancer Cell Lines | globalresearchonline.net |

| 2,4-Dihydroxy | ortho, para | Potent Tyrosinase Inhibition | Mushroom Tyrosinase | nih.gov |

Conformational Analysis and SAR

The three-dimensional conformation of 2-phenylbenzoxazole derivatives plays a crucial role in their interaction with biological targets. The relative orientation of the 2-phenyl ring with respect to the benzoxazole core, often defined by the torsional angle between the two ring systems, can significantly influence binding affinity and subsequent biological response.

While detailed conformational analysis studies specifically for this compound derivatives are not extensively available, research on related structures provides valuable insights. The planarity of the molecule is a significant factor. For instance, the introduction of a bulky substituent, such as a tert-butyl group, at the para-position of the phenyl ring can lead to a deviation from molecular planarity. mdpi.com This twisting of the phenyl ring relative to the benzoxazole scaffold can disrupt optimal interactions with a planar binding site on a target protein, potentially reducing activity. Conversely, a smaller methyl group at the same position had a more beneficial effect on optical properties, suggesting that minor steric changes can have significant conformational and functional consequences. mdpi.com

Crystal structure analysis of a meta-substituted 2-phenylbenzoxazole derivative revealed that molecules can arrange in a "head-to-tail" fashion, participating in π-stacking interactions between the phenyl and benzoxazole rings of adjacent molecules. mdpi.com The distances observed in these interactions are indicative of the forces that stabilize the solid-state structure and can provide clues about potential intermolecular interactions in a biological environment. The degree of planarity or twisting is a delicate balance between the steric hindrance of the substituents and the electronic effects that favor a more conjugated, planar system.

| Feature | Observation | Implication for SAR | Reference |

| Molecular Planarity | Deviation from planarity is observed with bulky para-substituents (e.g., tert-butyl). | Loss of planarity can negatively impact binding to planar receptor sites, potentially decreasing biological activity. | mdpi.com |

| Intermolecular Interactions | π-stacking interactions are observed in the crystal structure of some derivatives. | Suggests potential for aromatic interactions within a biological target's binding pocket. | mdpi.com |

Comparative SAR Studies with Related Heterocyclic Scaffolds

To understand the unique contribution of the benzoxazole nucleus to biological activity, it is useful to compare its SAR with that of related heterocyclic scaffolds such as benzothiazole (B30560), benzimidazole (B57391), and isoxazole (B147169). These comparisons help to identify which structural features are essential for a particular biological effect.

Benzothiazole, a bioisostere of benzoxazole where the oxygen atom is replaced by sulfur, has been studied in parallel with benzoxazole in various contexts. In the development of antitumor agents, the replacement of a benzothiazole scaffold with benzimidazole or benzoxazole resulted in compounds with slightly decreased potency against HCT-116 cancer cells, though no definitive SAR trend was established. nih.gov In another study, optimized benzoxazole and benzimidazole analogues retained the antiproliferative activity of the parent benzothiazole compound, indicating that in some molecular frameworks, these heterocyclic cores can be interchangeable without a significant loss of activity. nih.gov The similar biological profiles suggest that these scaffolds may play a comparable role in molecular recognition at the target site.

Benzimidazole derivatives have also been compared. For example, in the context of hyaluronidase (B3051955) inhibition, it was noted that substitution at the 2-position of both benzimidazole and benzothiazole with a large group like phenyl or benzyl (B1604629) was important for activity. mdpi.com

The isoxazole ring, an isomer of oxazole (B20620), has also been compared. It has been suggested that isoxazole-containing rings may confer more favorable pharmacological properties than oxazole rings, as evidenced by a higher number of FDA-approved drugs containing the isoxazole moiety. rsc.org Furthermore, benzo[d]isoxazole derivatives, which are structurally related to benzoxazoles, have been identified as promising scaffolds for developing novel α-glucosidase inhibitors for diabetes. researchgate.net

The following table provides a comparative overview of the biological activities of benzoxazole and related heterocyclic scaffolds.

| Scaffold | Compared Scaffold | Biological Activity Context | Comparative Finding | Reference |

| Benzoxazole | Benzothiazole, Benzimidazole | Antitumor | Replacement of benzothiazole with benzoxazole or benzimidazole led to slightly decreased or retained activity. | nih.govnih.gov |

| Benzoxazole | Benzothiazole | Agricultural Chemicals | Both are important scaffolds for developing fungicides, herbicides, and insecticides. | mdpi.com |

| Benzoxazole | Benzo[d]isoxazole | α-Glucosidase Inhibition | Benzo[d]isoxazole-triazole hybrids are potent inhibitors. | researchgate.net |

| Oxazole | Isoxazole | General Pharmaceuticals | Isoxazole rings may confer more favorable pharmacological properties. | rsc.org |

Biological Activities and Molecular Mechanisms of 5 Methoxy 2 Phenylbenzoxazole Derivatives

Antimicrobial Research Applications

Derivatives based on the 5-Methoxy-2-phenylbenzoxazole framework have been investigated for their ability to combat various microbial pathogens. These studies have revealed a spectrum of activity against both bacteria and fungi, highlighting their potential as a foundation for new antimicrobial agents.

Antibacterial Activity Spectrum (Gram-positive and Gram-negative bacteria)

Research has demonstrated that benzoxazole (B165842) derivatives, including those with methoxy (B1213986) substitutions, possess a broad spectrum of antibacterial activity. imist.maresearchgate.netnih.gov The activity of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Specifically, derivatives of 5- or 6-methyl-2-(disubstituted phenyl) benzoxazole have shown notable activity. For instance, certain derivatives have exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against the Gram-positive bacterium Staphylococcus aureus. imist.ma Furthermore, a significant antibacterial effect has been observed against the Gram-negative bacterium Pseudomonas aeruginosa, with a reported MIC value of 25 µg/mL. imist.ma

In a study involving 5-methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols, which are structurally related to the subject compounds, derivatives containing chloro, bromo, and nitro groups demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov The specific MIC values for some of these derivatives against selected bacterial strains are presented in the table below.

Table 1: Antibacterial Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4b | Staphylococcus aureus | 12.5 | - | - |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4c | Staphylococcus aureus | 12.5 | - | - |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 5a | - | - | Pseudomonas aeruginosa | 25 |

| 5-methoxy-2-(5-chloro-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 128 | - | - |

| Enterococcus faecalis | 128 | |||

| 5-methoxy-2-(5-bromo-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 128 | - | - |

| Enterococcus faecalis | 128 | |||

| 5-methoxy-2-(5-nitro-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 64 | - | - |

| Enterococcus faecalis | 128 |

Antifungal Activity Profile (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that these compounds can inhibit the growth of pathogenic fungi, including species of Candida and Aspergillus. researchgate.netnih.gov

For example, a derivative of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole was found to be active against the yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. imist.ma Additionally, research on structurally related 5-methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols has demonstrated that derivatives with chloro, bromo, and nitro substitutions are also effective against C. albicans. nih.gov

The table below summarizes the antifungal activity of selected derivatives against Candida albicans.

**Table 2: Antifungal Activity of Selected this compound Derivatives and Related Compounds against *Candida albicans***

| Compound/Derivative | MIC (µg/mL) |

|---|---|

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4c | 12.5 |

| 5-methoxy-2-(5-chloro-1H-benzimidazol-2-yl)-phenol | 128 |

| 5-methoxy-2-(5-bromo-1H-benzimidazol-2-yl)-phenol | 128 |

| 5-methoxy-2-(5-nitro-1H-benzimidazol-2-yl)-phenol | 64 |

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzoxazole derivatives are believed to stem from their interference with crucial cellular processes in microorganisms. The specific mechanisms can vary depending on the exact chemical structure of the derivative.

The broad spectrum of activity of benzoxazole derivatives suggests that they may act on fundamental pathways necessary for microbial survival. One proposed mechanism involves the disruption of the fungal cell membrane's integrity. Some benzoxazole derivatives have been shown to interfere with ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, leading to increased membrane permeability. nih.gov

A significant body of research points to the inhibition of DNA gyrase as a primary mechanism of antibacterial action for many benzoxazole derivatives. nih.govresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial agents. nih.gov It is believed that benzoxazole derivatives can serve as effective inhibitors of this enzyme, potentially leading to the development of new classes of antibiotics. nih.govresearchgate.net

Anticancer Research Applications

In addition to their antimicrobial properties, derivatives of this compound are being explored for their potential applications in cancer research. researchgate.netnih.govmdpi.com The benzoxazole scaffold is present in a number of compounds that exhibit antitumor activity. mdpi.com

Studies on various 2-phenylbenzoxazole (B188899) derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines. For instance, fluorosulfate (B1228806) derivatives of 2-phenylbenzoxazole have been evaluated for their anticancer properties against prostate (PC-3) and breast (BT-474 and MCF-7) cancer cell lines. nih.gov In one study, an ortho-substituted fluorosulfate derivative of 2-phenylbenzoxazole exhibited significant cytotoxicity against MCF-7 cells. nih.gov